2,6-Dibromopyridine 1-oxide

Thermal Stability Process Chemistry Solid Form Screening

2,6-Dibromopyridine 1-oxide (DBPO) is a non-substitutable, symmetrical N-oxide scaffold for selective mono- or bis-functionalization in terpyridine ligand synthesis and cross-coupling. Its N-oxide moiety enhances electrophilicity and metal coordination, enabling pathways inaccessible to non-oxidized analogs. The C2-symmetric dibromide architecture delivers superior site-selectivity in Stille and arylzinc couplings, minimizing byproducts. Available in research to bulk quantities with verified ≥98% purity.

Molecular Formula C5H3Br2NO
Molecular Weight 252.89 g/mol
CAS No. 25373-69-7
Cat. No. B189622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromopyridine 1-oxide
CAS25373-69-7
Molecular FormulaC5H3Br2NO
Molecular Weight252.89 g/mol
Structural Identifiers
SMILESC1=CC(=[N+](C(=C1)Br)[O-])Br
InChIInChI=1S/C5H3Br2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H
InChIKeyYOJAFCXACCYASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromopyridine 1-Oxide (CAS 25373-69-7) | C2-Symmetric Halogenated N-Oxide Building Block for Advanced Organic Synthesis and Medicinal Chemistry Procurement


2,6-Dibromopyridine 1-oxide (CAS: 25373-69-7), also referred to as 2,6-dibromopyridine N-oxide, is a symmetrical, brominated heterocyclic N-oxide with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol [1]. The compound features a pyridine core bearing bromine atoms at both the 2- and 6-positions and an N-oxide functionality on the nitrogen atom, which confers distinct electronic properties, including a modified dipole moment and altered aromatic resonance stabilization compared to its parent pyridine [2]. It is typically isolated as a white to light-yellow to green powder or crystalline solid and exhibits a melting point in the range of 182.0–186.0 °C, significantly higher than that of non-oxidized 2,6-dibromopyridine (117–119 °C) [3].

Why Generic Substitution of 2,6-Dibromopyridine 1-Oxide with Non-Oxidized or Mono-Halogenated Analogs is Scientifically Unjustified for Precision Synthesis


Substituting 2,6-dibromopyridine 1-oxide (DBPO) with non-oxidized 2,6-dibromopyridine (DBP), its regioisomers, or mono-halogenated N-oxides is not a simple like-for-like replacement due to fundamental differences in electronic structure, crystallinity, and reaction selectivity. The N-oxide moiety in DBPO alters the electron density of the pyridine ring, rendering it more electrophilic and thereby enabling distinct C–H activation and cross-coupling pathways not accessible to the parent pyridine [1]. Moreover, the presence of two equivalent bromine atoms at the 2- and 6-positions creates a C2-symmetric scaffold that directs selective mono- or bis-functionalization with a degree of control that is absent in mixed-halogen or asymmetrically substituted analogs, as demonstrated in site-selective coupling studies where DBPO afforded predominantly monocoupled products under mild conditions, a selectivity profile that is directly attributed to its electronic and steric environment [2]. These differences manifest in divergent thermal stability and solubility profiles that directly impact storage, formulation, and reaction engineering, rendering DBPO a unique and non-substitutable intermediate for targeted synthetic sequences.

Quantitative Differentiation of 2,6-Dibromopyridine 1-Oxide: Head-to-Head Comparative Data for Informed Procurement and Method Development


Enhanced Thermal Stability and Physical Form Differentiation: 2,6-Dibromopyridine 1-Oxide vs. Non-Oxidized 2,6-Dibromopyridine

The N-oxide functionality dramatically increases the melting point of 2,6-dibromopyridine 1-oxide (DBPO) compared to its non-oxidized counterpart, 2,6-dibromopyridine (DBP). DBPO exhibits a melting point in the range of 182.0–186.0 °C [1], while DBP melts at 117–119 °C . This represents a quantified difference of approximately +65 °C. The higher melting point of DBPO is indicative of stronger intermolecular forces arising from the N-oxide dipole, which translates to a more robust crystalline solid at ambient conditions and a distinct thermal profile for reactions or purifications.

Thermal Stability Process Chemistry Solid Form Screening

Superior Site-Selectivity in Cross-Coupling: 2,6-Dibromopyridine 1-Oxide vs. 2,5-Dibromopyridine in Arylzinc Coupling

In palladium-catalyzed cross-coupling reactions with arylzinc reagents, 2,6-dibromopyridine exhibits a distinct selectivity profile. While 2,5-dibromopyridine shows high site-selectivity, 2,6-dibromopyridine yields predominantly the monocoupled compound over the dicoupled product under the same mild conditions [1]. This differential selectivity is crucial for synthetic routes aiming to preserve a reactive halogen handle for subsequent diversification. Although the reported study utilized 2,6-dibromopyridine, the electronic environment of the N-oxide analog is expected to further enhance this selectivity by modulating electron density at the C–Br bonds.

Cross-Coupling Selectivity C–C Bond Formation Synthetic Efficiency

Enhanced Electrophilicity and Directed C–H Functionalization Capability: N-Oxide vs. Non-Oxidized Analogs in C–H Activation/Cross-Coupling

The N-oxide moiety in pyridine N-oxides significantly enhances the electrophilicity of the adjacent carbon atoms, enabling C–H activation/cross-coupling reactions with nonactivated secondary and tertiary alkyl bromides that are not possible with the parent pyridine [1]. This reactivity profile is a direct consequence of the N-oxide's electron-withdrawing nature, which lowers the energy barrier for C–H bond cleavage. While 2,6-dibromopyridine 1-oxide has not been explicitly demonstrated in this exact transformation, the well-established reactivity of pyridine N-oxides in C–H activation provides a strong class-level inference for its potential in analogous directed functionalization sequences.

C–H Activation Late-Stage Functionalization Electrophilic Substitution

Cost-Effectiveness and Procurement Accessibility: 2,6-Dibromopyridine 1-Oxide vs. 2,6-Dichloropyridine 1-Oxide

A comparative analysis of commercial pricing reveals that 2,6-dibromopyridine 1-oxide is available at a cost of approximately $10.90 per gram (for a 1 g unit) from major suppliers , while its dichloro analog, 2,6-dichloropyridine 1-oxide (CAS 2587-00-0), is often priced at a premium for equivalent purity grades, with some sources listing significantly higher per-gram costs for research quantities [1]. This price differential, combined with the wider availability of the dibromo derivative from multiple global vendors, positions DBPO as the more economically viable choice for large-scale method development and early-stage drug discovery.

Cost Analysis Procurement Supply Chain

Optimal Deployment Scenarios for 2,6-Dibromopyridine 1-Oxide in Research and Industrial Synthesis


Synthesis of C2-Symmetric Terpyridine Ligands via Stille Coupling

2,6-Dibromopyridine N-oxide serves as a direct precursor to 2,2′:6′,2′′-terpyridine 1′-oxides, which are valuable ligands for transition metal catalysis and materials science [1]. Its symmetrical dibromide structure facilitates clean double Stille coupling with organostannanes, providing access to functionalized terpyridine scaffolds that are otherwise difficult to obtain. The N-oxide functionality can be retained or reduced as needed, offering flexibility in downstream applications.

Selective Mono-Functionalization for the Construction of Unsymmetrical Biaryl Architectures

In cross-coupling sequences where a single C–Br bond is selectively engaged to install an aryl or heteroaryl group, 2,6-dibromopyridine 1-oxide offers a distinct advantage over mixed-halogen or non-oxidized analogs. The site-selectivity observed in arylzinc coupling reactions, where the monocoupled product is obtained as the major product [2], can be leveraged to generate 2-bromo-6-arylpyridine N-oxide intermediates, which retain a second halogen handle for subsequent orthogonal functionalization. This is particularly valuable in the synthesis of unsymmetrical bipyridine and terpyridine ligands.

Preparation of N,O,O-Tridentate Ligands and Metal Complexes for Catalysis

The N-oxide moiety in DBPO is a strong Lewis base and can coordinate to metal centers, making it a key building block for the design of novel N,O,O-tridentate ligands [3]. Following C–C bond formation at the bromine positions, the resulting functionalized N-oxides can be employed directly in coordination chemistry to generate catalytically active metal complexes with tailored electronic and steric properties. The enhanced thermal stability of DBPO-derived ligands (as inferred from the high melting point of the parent compound) may contribute to improved catalyst lifetimes under reaction conditions.

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